molecular formula C17H24IN3O2 B13856833 (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide

(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide

Cat. No.: B13856833
M. Wt: 429.3 g/mol
InChI Key: UXTYXSXINJMPEZ-UQKRIMTDSA-N
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Description

(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is a complex organic compound with a unique structure that includes an indole ring, an oxazolidinone moiety, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the oxazolidinone and quaternary ammonium groups. Key steps may include:

    Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a cyclic carbonate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The oxazolidinone moiety can be reduced to form the corresponding amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or thiolates can react with the quaternary ammonium group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the oxazolidinone may produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide likely involves its interaction with specific molecular targets. The quaternary ammonium group may facilitate binding to negatively charged sites on proteins or other biomolecules, while the indole and oxazolidinone moieties may interact with other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar oxazolidinone moiety.

    Indole-3-acetic acid: A plant hormone with a similar indole ring structure.

    Quaternary ammonium compounds: A broad class of compounds with similar quaternary ammonium groups.

Uniqueness

(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is unique due to its combination of an indole ring, an oxazolidinone moiety, and a quaternary ammonium group. This combination of functional groups provides it with a distinct set of chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C17H24IN3O2

Molecular Weight

429.3 g/mol

IUPAC Name

trimethyl-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;iodide

InChI

InChI=1S/C17H23N3O2.HI/c1-20(2,3)7-6-13-10-18-16-5-4-12(9-15(13)16)8-14-11-22-17(21)19-14;/h4-5,9-10,14,18H,6-8,11H2,1-3H3;1H/t14-;/m0./s1

InChI Key

UXTYXSXINJMPEZ-UQKRIMTDSA-N

Isomeric SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.[I-]

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.[I-]

Origin of Product

United States

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